molecular formula C11H14O3 B6319032 [3-(4-Methoxyphenyl)oxetan-3-yl]methanol CAS No. 1620017-19-7

[3-(4-Methoxyphenyl)oxetan-3-yl]methanol

Cat. No.: B6319032
CAS No.: 1620017-19-7
M. Wt: 194.23 g/mol
InChI Key: YNOPWPXXZMQFQH-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)oxetan-3-yl]methanol (CAS 1620017-19-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 3,3-disubstituted oxetane ring, a structural motif of significant interest in modern medicinal chemistry . The oxetane group is recognized as a non-classical bioisostere for carbonyl groups and other functional units, capable of improving key physicochemical properties of lead compounds, such as reducing lipophilicity, enhancing aqueous solubility, and increasing metabolic stability . Its strained, puckered ring structure acts as a potent hydrogen bond acceptor, which can be leveraged to strengthen target engagement and optimize molecular interactions within binding sites, such as the hinge region of protein kinases . As a versatile chemical building block, the primary alcohol functional group provides a synthetic handle for further derivatization, enabling its incorporation into more complex molecular architectures. This compound is intended for use in the discovery and synthesis of novel therapeutic agents and is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-methoxyphenyl)oxetan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-4-2-9(3-5-10)11(6-12)7-14-8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOPWPXXZMQFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organometallic Addition to Oxetan-3-one

The foundational approach involves the nucleophilic addition of a 4-methoxyphenyl organometallic reagent to oxetan-3-one. Adapted from Croft et al., this method proceeds via a two-step sequence:

  • Formation of 3-(4-Methoxyphenyl)oxetan-3-ol :
    A solution of 4-methoxybromobenzene in THF is treated with n-BuLi at −78°C to generate the corresponding aryl lithium species. Subsequent addition of oxetan-3-one yields 3-(4-methoxyphenyl)oxetan-3-ol after warming to room temperature and aqueous workup.

  • Hydroxymethylation via Formaldehyde Addition :
    The tertiary alcohol is subjected to a crossed Cannizzaro reaction with formaldehyde under strongly basic conditions (e.g., NaOH), resulting in the displacement of the hydroxyl group by a hydroxymethyl moiety.

Key Data :

  • Yield : 70–75% for the nucleophilic addition step.

  • Characterization : 1^1H-NMR (CDCl3_3) δ 4.86–4.91 (m, 4H, oxetane protons), 7.00–7.02 (d, 2H, aromatic).

Cyclization of Diol Precursors via Williamson Etherification

Synthesis of 3-(4-Methoxyphenyl)-3-(hydroxymethyl)propane-1,2-diol

The diol precursor is synthesized by aldol condensation of 4-methoxybenzaldehyde with formaldehyde, followed by reduction of the resulting α,β-unsaturated ketone.

Oxetane Ring Formation

Adapting Castro and Selve’s protocol, the diol is treated with tris(dimethylamino)phosphine (1.1 eq.) and carbon tetrachloride (4 eq.) in THF at −48°C. The intermediate alkoxyphosphonium salt undergoes nucleophilic displacement with sodium methoxide, forming the oxetane ring.

Optimization Notes :

  • Temperature Control : Maintaining sub-zero temperatures during phosphine addition minimizes side reactions.

  • Solvent System : THF ensures solubility of both polar and nonpolar intermediates.

Key Data :

  • Yield : 65–70% after column chromatography.

  • Purity : >98% by HPLC.

Friedel-Crafts Alkylation for Direct Oxetane Functionalization

Lewis Acid-Mediated Cyclization

A modified Friedel-Crafts approach employs lithium bis(trifluoromethanesulfonimide) (LiNTf2_2) and tetrabutylammonium hexafluorophosphate (TBAPF6_6) to catalyze the reaction between 3-(hydroxymethyl)oxetan-3-ol and 4-methoxyphenol. The electrophilic oxetane intermediate undergoes regioselective aryl substitution at the 3-position.

Mechanistic Insight :

  • LiNTf2_2 activates the oxetane hydroxyl group, facilitating the formation of a transient oxonium ion.

  • TBAPF6_6 stabilizes the transition state, enhancing reaction kinetics.

Key Data :

  • Reaction Time : 1 hour at 40°C.

  • Yield : 60–65% after purification.

Reductive Amination of Oxetane Ketone Intermediates

Ketone Synthesis via Oxidation

Patent data describes the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol using NaOCl and 2,2,6,6-tetramethylpiperidinooxy (TEMPO) to yield 3-(bromomethyl)oxetane-3-carboxylic acid. Subsequent decarboxylation under acidic conditions generates 3-(bromomethyl)oxetan-3-one.

Reductive Hydroxymethylation

The ketone is reduced using NaBH4_4 in methanol, selectively yielding the secondary alcohol. Bromide substitution with 4-methoxyphenol via SN2 displacement completes the synthesis.

Key Data :

  • Overall Yield : 50–55% (two-step sequence).

  • Purity : 95% by 1^1H-NMR.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Advantage
Nucleophilic Addition70–756–8 hoursHigh regioselectivity
Williamson Cyclization65–7012–24 hoursScalability for bulk synthesis
Friedel-Crafts Alkylation60–651 hourRapid kinetics
Reductive Amination50–5510–12 hoursCompatibility with diverse aryl substrates

Scientific Research Applications

[3-(4-Methoxyphenyl)oxetan-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenyl)oxetan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in certain cell types. These effects are mediated through its binding to specific receptors or enzymes, leading to downstream signaling events that result in the observed biological activities.

Comparison with Similar Compounds

Variations in Aromatic Substituents

Substituents on the phenyl ring significantly alter electronic and steric properties:

Compound Name Substituent CAS Number Molecular Weight Key Properties
[3-(4-Methoxyphenyl)oxetan-3-yl]methanol OMe Not explicitly listed 194.2 (calc.) Enhanced lipophilicity, H-bonding
[3-(4-Fluorophenyl)oxetan-3-yl]methanol F 1378472-32-2 182.2 Increased electronegativity, reduced steric bulk
[3-(4-Chlorophenyl)oxetan-3-yl]methanol Cl 1903083-49-7 198.65 Higher lipophilicity, potential toxicity
[3-(4-Methylphenyl)oxetan-3-yl]methanol Me 1903050-29-2 178.23 Reduced polarity, improved stability

Key Findings :

  • Halogen substituents (F, Cl) improve metabolic resistance but may introduce toxicity risks .
  • Methyl groups balance lipophilicity and steric effects, favoring synthetic accessibility .

Core Heterocycle Modifications

Replacing the oxetane ring with other heterocycles alters reactivity and biological interactions:

Compound Name Core Structure CAS Number Molecular Weight Key Differences
This compound Oxetane - 194.2 High ring strain, H-bonding capability
[3-(4-Methoxyphenyl)isoxazole-5-yl]methanol Isoxazole 206055-86-9 205.2 Planar structure, reduced strain, π-π interactions
(Oxetan-3-yl)methanol Oxetane 6246-06-6 102.1 No aromatic substituent; lower molecular weight

Key Findings :

  • Oxetanes exhibit greater ring strain, enhancing reactivity in nucleophilic substitutions .
  • Isoxazoles offer planar geometry for π-stacking in drug-receptor interactions but lack the strained reactivity of oxetanes .
  • The absence of aromatic groups in (oxetan-3-yl)methanol reduces lipophilicity, limiting membrane permeability .

Functional Group Variations

Modifying the hydroxymethyl group impacts hydrogen bonding and solubility:

Compound Name Functional Group CAS Number Molecular Weight Key Properties
This compound -CH2OH - 194.2 Strong H-bond donor, hydrophilic
[3-(methoxymethyl)oxetan-3-yl]methanol -CH2OCH3 CID 23338574 132.16 Reduced H-bonding, increased lipophilicity
[3-(Aminomethyl)oxetan-3-yl]methanol -CH2NH2 - 118.1 Basic amine group, potential toxicity

Key Findings :

  • Hydroxymethyl groups enhance solubility and intermolecular interactions, critical for drug formulation .
  • Methoxymethyl groups improve membrane permeability but reduce polar surface area .
  • Aminomethyl derivatives introduce basicity, which may affect pharmacokinetics and toxicity profiles .

Biological Activity

Chemical Structure and Properties
[3-(4-Methoxyphenyl)oxetan-3-yl]methanol, also known as (3-(p-methoxyphenyl)oxetan-3-yl)methanol, has the molecular formula C11_{11}H14_{14}O3_{3} and a molecular weight of 194.23 g/mol. The compound features an oxetane ring and a methoxyphenyl group, which contribute to its unique chemical behavior and potential biological activities.

Research Context
This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Ongoing studies aim to elucidate its mechanisms of action, pharmacokinetics, and therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study highlighted its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it has shown promising results in inducing apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The mechanism appears to involve the activation of caspase pathways, leading to increased apoptotic signaling.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Apoptosis Induction (Fold Increase)
MDA-MB-2310.805.0
Hs 578T1.064.5
BT-201.423.8

The precise molecular targets of this compound remain under investigation. However, it is believed that the compound interacts with cellular receptors and enzymes through its oxetane structure and methoxy group, potentially modulating various signaling pathways involved in cell proliferation and apoptosis.

Absorption and Distribution

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with a moderate bioavailability profile due to its molecular weight and structural properties.

Stability and Metabolism

Studies suggest that the compound is stable under physiological conditions, with ongoing research focused on understanding its metabolic pathways and elimination routes in vivo.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.

Case Study 2: Cancer Cell Line Testing

In another study involving various human cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a dose-dependent increase in apoptosis markers, particularly in breast cancer cell lines, suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [3-(4-Methoxyphenyl)oxetan-3-yl]methanol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., 4-methoxyphenyl-substituted epoxides or oxetane intermediates) under acid- or base-catalyzed conditions. For example, oxetane ring formation via intramolecular cyclization of diols or epoxy alcohols, followed by functional group protection/deprotection steps . Optimization strategies include:

  • Temperature control (e.g., 60–80°C for cyclization).
  • Use of catalysts like BF₃·Et₂O or p-toluenesulfonic acid.
  • Solvent selection (e.g., THF or DCM) to improve yield and purity.
    • Key Consideration : Monitor reaction progress via TLC or HPLC to minimize by-products like ring-opened derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify oxetane ring protons (δ 4.5–5.0 ppm) and methoxyphenyl signals (δ 3.8 ppm for OCH₃) .
  • IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve solid-state structure using SHELX refinements for ambiguous cases .

Q. How does the oxetane ring influence the compound’s stability and reactivity?

  • Methodology : The strained four-membered oxetane ring enhances reactivity in nucleophilic ring-opening reactions (e.g., with amines or alcohols) while maintaining thermal stability up to ~150°C. Stability tests under acidic/basic conditions (e.g., pH 2–12) reveal susceptibility to hydrolysis, requiring inert storage conditions .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate polar by-products.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Distillation : For liquid forms, fractional distillation under reduced pressure minimizes decomposition .

Q. How can researchers confirm stereochemical integrity post-synthesis?

  • Methodology :

  • Chiral HPLC : Compare retention times with enantiomeric standards.
  • Optical Rotation : Measure specific rotation ([α]D) and contrast with literature values.
  • Vibrational Circular Dichroism (VCD) : Resolve absolute configuration for novel derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic ring-opening reactions?

  • Methodology : Density Functional Theory (DFT) calculations predict that the electron-donating 4-methoxyphenyl group stabilizes transition states during nucleophilic attack. Experimental validation via kinetic studies (e.g., varying nucleophile concentrations) confirms a second-order rate dependence .

Q. How can computational models guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values from cytotoxicity assays .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize synthetic targets .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Dose-Response Replication : Test compound purity via LC-MS and repeat assays with controlled batches.
  • Structural Analog Testing : Evaluate activity trends in derivatives to identify critical pharmacophores .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

  • Methodology :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during ring-opening.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers.
  • Asymmetric Catalysis : Pd-catalyzed cross-couplings with chiral ligands (e.g., Josiphos) .

Q. Which advanced crystallization techniques address disorder in X-ray structures?

  • Methodology :

  • SHELXL Refinement : Apply restraints/constraints to model disordered oxetane or methoxyphenyl moieties.
  • Low-Temperature Data Collection : Reduce thermal motion artifacts (100 K).
  • Twinned Data Handling : Use HKL-3000 or STARANISO for integration .

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